N-Methyl Carvedilol-d3 Hydrochloride Salt
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Overview
Description
N-Methyl Carvedilol-d3 Hydrochloride Salt is a deuterated derivative of N-Methyl Carvedilol, a nonselective beta-adrenergic antagonist. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The deuterium labeling (d3) allows for more precise studies involving mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Carvedilol-d3 Hydrochloride Salt involves several steps:
Starting Material: The synthesis begins with Carvedilol, a nonselective beta-adrenergic antagonist.
Methylation: The Carvedilol is methylated to form N-Methyl Carvedilol.
Deuteration: The methyl group is then replaced with a deuterated methyl group (d3) using deuterated reagents.
Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Carvedilol are methylated and deuterated.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl Carvedilol-d3 Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Methyl Carvedilol-d3 Hydrochloride Salt has several scientific research applications:
Pharmacology: It is used to study the pharmacokinetics and pharmacodynamics of beta-adrenergic antagonists.
Biochemistry: The compound is used in enzyme assays and receptor binding studies.
Analytical Chemistry: The deuterium labeling allows for precise mass spectrometric analysis.
Medicine: Research involving this compound helps in understanding the mechanisms of action of beta-blockers and developing new therapeutic agents.
Mechanism of Action
N-Methyl Carvedilol-d3 Hydrochloride Salt exerts its effects by blocking beta-adrenergic receptors. This leads to:
Inhibition of Tachycardia: By blocking beta-adrenergic receptors, the compound inhibits exercise-induced tachycardia.
Vasodilation: The compound also acts on alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral vascular resistance.
Reduction in Blood Pressure: The combined effects result in an overall reduction in blood pressure.
Comparison with Similar Compounds
Similar Compounds
Carvedilol: The parent compound, a nonselective beta-adrenergic antagonist.
N-Methyl Carvedilol: The non-deuterated version of the compound.
Other Beta-Blockers: Compounds like propranolol and metoprolol, which also block beta-adrenergic receptors.
Uniqueness
N-Methyl Carvedilol-d3 Hydrochloride Salt is unique due to its deuterium labeling, which allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate mass spectrometric analysis is required.
Properties
CAS No. |
1794766-62-3 |
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Molecular Formula |
C25H29ClN2O4 |
Molecular Weight |
459.985 |
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethylamino]-3-[9-(trideuteriomethyl)carbazol-4-yl]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H/i1D3; |
InChI Key |
FERDKVPPAFYQOZ-NIIDSAIPSA-N |
SMILES |
CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |
Synonyms |
1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(9-(methyl-d3)-9H-carbazol-4-yl)oxy]-2-propanol Hydrochloride; N-Methyl CRV-d3 Hydrochloride; |
Origin of Product |
United States |
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